5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde
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Overview
Description
5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde is a chemical compound known for its unique structure and properties. It belongs to the benzodioxole family, which is characterized by a dioxole ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane. The reaction is carried out under controlled conditions, and the product is confirmed through characteristic signals in nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzodioxole derivatives. These products have significant applications in various chemical and pharmaceutical processes .
Scientific Research Applications
5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiparasitic properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase and EGFR, leading to effects like apoptosis and DNA binding. These interactions make it a promising candidate for anticancer and antiparasitic therapies .
Comparison with Similar Compounds
Similar Compounds
Piperonal (1,3-benzodioxole-5-carboxaldehyde): Known for its use in fragrances and flavors.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Widely used as a flavoring agent and in pharmaceuticals.
Uniqueness
5-hydroxy-2H-1,3-benzodioxole-4-carbaldehyde stands out due to its specific hydroxyl and aldehyde functional groups, which confer unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
5-hydroxy-1,3-benzodioxole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYWXYZYYRXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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